1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of two 4-chlorophenyl groups attached to the pyrazole ring and a carboxylic acid functional group at the 3-position
Mechanism of Action
Target of Action
The primary target of 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is the serotonin reuptake transporter protein (SERT) . SERT plays a crucial role in regulating the concentration of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness, in the synaptic cleft.
Mode of Action
The compound interacts with SERT, inhibiting the reuptake of serotonin . This results in an increased concentration of serotonin in the synaptic cleft, which can enhance and prolong the effect of serotonin on the post-synaptic neuron.
Biochemical Pathways
The inhibition of SERT affects the serotonin pathway. By preventing the reuptake of serotonin, this compound can potentially increase the duration and intensity of serotonin’s effects. This can influence various physiological functions that are regulated by serotonin, including mood, appetite, and sleep .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve changes in neuronal signaling due to the increased presence of serotonin in the synaptic cleft. This could lead to changes in mood and behavior, given serotonin’s role in these aspects of brain function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and hydrazine hydrate.
Formation of Hydrazone: 4-chlorobenzaldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the pyrazole ring.
Carboxylation: The pyrazole derivative is then carboxylated using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction may produce pyrazole-3-alcohols or pyrazole-3-aldehydes.
Scientific Research Applications
1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.
1,5-bis(4-chlorophenyl)-1H-pyrazole-3-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylic acid.
1,5-bis(4-chlorophenyl)-1H-pyrazole-3-aldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
Uniqueness
1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts specific chemical reactivity and biological activity. This functional group allows for further derivatization and modification, making the compound versatile for various applications.
Properties
IUPAC Name |
1,5-bis(4-chlorophenyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-11-3-1-10(2-4-11)15-9-14(16(21)22)19-20(15)13-7-5-12(18)6-8-13/h1-9H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPPBETYPPIQQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)Cl)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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